molecular formula C8H17NO2S B13257808 (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide

Cat. No.: B13257808
M. Wt: 191.29 g/mol
InChI Key: ASIDYEXQYQIDDK-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is a chemical compound with the molecular formula C₈H₁₇NO₂S and a molecular weight of 191.29 g/mol This compound is characterized by its unique cyclopropyl ring structure, which is substituted with four methyl groups, making it highly sterically hindered

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2,2,3,3-Tetramethylcyclopropylamine+Methanesulfonyl chlorideThis compound+HCl\text{2,2,3,3-Tetramethylcyclopropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2,3,3-Tetramethylcyclopropylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2,2,3,3-tetramethylcyclopropylamine and methanesulfonic acid .

Scientific Research Applications

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is not well-documented. sulfonamides generally exert their effects by mimicking the structure of natural substrates or inhibitors, thereby interfering with biological processes. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is unique due to its combination of a highly sterically hindered cyclopropyl ring and a reactive sulfonamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C8H17NO2S/c1-7(2)6(8(7,3)4)5-12(9,10)11/h6H,5H2,1-4H3,(H2,9,10,11)

InChI Key

ASIDYEXQYQIDDK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CS(=O)(=O)N)C

Origin of Product

United States

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